molecular formula C11H9BrN2O B6299722 7-Bromo-2-cyclopropylquinazolin-4(3H)-one CAS No. 1693955-94-0

7-Bromo-2-cyclopropylquinazolin-4(3H)-one

Cat. No.: B6299722
CAS No.: 1693955-94-0
M. Wt: 265.11 g/mol
InChI Key: BANKARPPDCYWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-cyclopropylquinazolin-4(3H)-one (CAS 1693955-94-0) is a high-purity brominated quinazolinone building block supplied with a minimum purity of 97% . This compound, with a molecular weight of 265.11 g/mol and the canonical SMILES string O=C1NC(C2CC2)=NC2=CC(Br)=CC=C12, is a valuable intermediate for medicinal chemistry and antibacterial research . The bromine substituent at the 7-position makes it a versatile precursor for further functionalization via cross-coupling reactions, while the cyclopropyl group at the 2-position can influence the molecule's lipophilicity and metabolic stability. Quinazolinone derivatives are a privileged scaffold in drug discovery, demonstrating a wide range of pharmacological activities. Recent scientific literature highlights their significant potential, particularly as novel antibacterials against methicillin-resistant Staphylococcus aureus (MRSA) . These compounds exhibit a unique mechanism of action by binding to the allosteric site of penicillin-binding protein 2a (PBP2a), which can restore the efficacy of β-lactam antibiotics against resistant strains . Furthermore, the quinazolinone core is a key structural component in the design of targeted therapies, such as dual PI3K/HDAC inhibitors for oncology research . This product is intended for research use only. Please handle it with appropriate precautions. It may cause skin and eye irritation and may be harmful if swallowed or inhaled .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2-cyclopropyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-7-3-4-8-9(5-7)13-10(6-1-2-6)14-11(8)15/h3-6H,1-2H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANKARPPDCYWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=CC(=C3)Br)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity Spectrum of 7 Bromo 2 Cyclopropylquinazolin 4 3h One Derivatives

In Vitro Anti-Proliferative and Anticancer Activities

Derivatives of the 7-Bromo-2-cyclopropylquinazolin-4(3H)-one scaffold have demonstrated significant potential as anti-proliferative and anticancer agents in various preclinical laboratory studies.

The cytotoxic effects of quinazolinone derivatives have been evaluated against a panel of human cancer cell lines. A study on novel 6-bromo-quinazolin-4(3H)-one derivatives showed potent activity against breast cancer (MCF-7) and colon cancer (SW480) cell lines. nih.gov Specifically, compound 8a from this series exhibited IC₅₀ values of 15.85 µM against MCF-7 and 17.85 µM against SW480 cells, indicating significant cytotoxic potential. nih.gov Another investigation into quinazolinone derivatives bearing a piperonyl moiety revealed IC₅₀ values ranging from 2.46 to 36.85 µM against hepatocellular carcinoma (HepG-2) cells and 3.87 to 88.93 µM against MCF-7 cells. nih.gov

Furthermore, a novel indoloquinoline derivative, BAPPN, was tested against several cell lines, showing IC₅₀ values of 3.3 µg/mL for HepG2, 23 µg/mL for HCT-116, 3.1 µg/mL for MCF-7, and 9.96 µg/mL for lung cancer (A549) cells. nih.gov Another series of 4-hydroxyquinazoline (B93491) derivatives also showed anti-proliferative activity against HCT-15 and HCC1937 cell lines, with compound A32 showing IC₅₀ values of 10.93 µM and 11.35 µM, respectively. mdpi.com

Table 1: Cytotoxic Activity of Selected Quinazolinone Derivatives

Compound Series/Name Cell Line IC₅₀ Value Reference
6-Bromo-quinazolin-4(3H)-one (Compound 8a) MCF-7 (Breast) 15.85 µM nih.gov
6-Bromo-quinazolin-4(3H)-one (Compound 8a) SW480 (Colon) 17.85 µM nih.gov
Piperonyl-quinazolinone Derivatives HepG-2 (Liver) 2.46 - 36.85 µM nih.gov
Piperonyl-quinazolinone Derivatives MCF-7 (Breast) 3.87 - 88.93 µM nih.gov
BAPPN HepG2 (Liver) 3.3 µg/mL nih.gov
BAPPN HCT-116 (Colon) 23 µg/mL nih.gov
BAPPN MCF-7 (Breast) 3.1 µg/mL nih.gov
BAPPN A549 (Lung) 9.96 µg/mL nih.gov
4-Hydroxyquinazoline (Compound A32) HCT-15 (Colon) 10.93 µM mdpi.com
4-Hydroxyquinazoline (Compound A32) HCC1937 (Breast) 11.35 µM mdpi.com

Certain quinazolinone derivatives exert their anticancer effects by interfering with the normal progression of the cell cycle. Flow cytometry analysis has shown that treatment of HepG-2 cells with specific 3,4-dihydroquinazolinone derivatives resulted in cell cycle arrest at the G2/M phase. nih.govbue.edu.eg This blockage prevents cancer cells from entering mitosis, thereby inhibiting proliferation. Similarly, other studies have reported that different quinazolinone derivatives can induce cell cycle cessation at the S phase and G2/M phase, suggesting that Cyclin-dependent kinase 2 (CDK2) could be a plausible biological target. researchgate.net The ability to halt cell division at critical checkpoints is a key mechanism contributing to the anti-proliferative activity of these compounds. nih.govnih.gov

Beyond halting proliferation, many quinazolinone derivatives are capable of inducing programmed cell death, or apoptosis, in cancer cells. Studies on 3,4-dihydroquinazolinone derivatives demonstrated a significant increase in early apoptosis in HepG-2 cells, confirmed by Annexin V-FITC and caspase-3 analyses. nih.govbue.edu.eg The mechanism often involves the downregulation of inhibitor of apoptosis proteins (IAPs) such as Survivin and XIAP. nih.gov Another study on an indoloquinoline derivative found that it induced apoptosis by increasing the expression of the tumor suppressor protein p53 and the executioner caspase-3. nih.gov In A549 lung cancer cells, a celecoxib (B62257) derivative induced apoptosis accompanied by a reduction in mitochondrial membrane potential and the release of cytochrome c, key events in the intrinsic apoptotic pathway. nih.gov

Antimicrobial Properties

The quinazolinone scaffold has also been explored for its potential to combat microbial infections.

Derivatives of bromo-quinazolinone have shown notable antibacterial efficacy. A series of 6,8-dibromo-4(3H)quinazolinone derivatives were screened against a panel of Gram-positive and Gram-negative bacteria. nih.gov Compound VIIa from this series was particularly potent, with Minimum Inhibitory Concentrations (MICs) of 1.56 µg/ml against E. coli and L. monocytogenes, and 3.125 µg/ml against S. typhimurium. nih.gov Another study synthesized 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, which exhibited significant activity against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia. mediresonline.org The substitution of an amino group at position three was suggested to enhance this activity. mediresonline.org

Table 2: Antibacterial Activity of Selected Bromo-Quinazolinone Derivatives

Compound Series/Name Bacterial Strain MIC (µg/ml) Reference
Compound VIIa E. coli 1.56 nih.gov
Compound VIIa S. typhimurium 3.125 nih.gov
Compound VIIa L. monocytogenes 1.56 nih.gov
Compound VIIa S. aureus 25 nih.gov
Compound VIIa P. aeruginosa 25 nih.gov
Compound VIIa B. cereus 25 nih.gov
Compound 9a P. vulgaris 1.1 cm (Zone of Inhibition) researchgate.net
Compound 9a B. subtilis 1.4 cm (Zone of Inhibition) researchgate.net
Compound 9h P. vulgaris 1.2 cm (Zone of Inhibition) researchgate.net
Compound 9h B. subtilis 1.0 cm (Zone of Inhibition) researchgate.net

The antifungal potential of these derivatives has also been established. A study specifically investigating N-substituted 2-cyclopropyl-quinazoline-4-ones reported antifungal activity against the black mold Mucor mucedo. researchgate.net In a broader screening of 6,8-dibromo-4(3H)quinazolinone derivatives, compound VIIc was identified as the most potent antifungal agent, with a remarkable MIC of 0.78 µg/ml against Candida albicans and 0.097 µg/ml against Aspergillus flavus. nih.gov The antifungal activity of various quinazolinone derivatives against C. albicans is a recurring finding in the literature, highlighting the promise of this chemical class for developing new antifungal treatments. nih.govmdpi.com

Table 3: Antifungal Activity of Selected Bromo-Quinazolinone Derivatives

Compound Series/Name Fungal Strain MIC (µg/ml) Reference
Compound VIIc Candida albicans 0.78 nih.gov
Compound VIIc Aspergillus flavus 0.097 nih.gov
2-cyclopropyl-quinazoline-4-one derivatives Mucor mucedo Active researchgate.net

Anti-Inflammatory Activities

The quinazolinone scaffold is a well-established pharmacophore known for its diverse biological activities, including significant anti-inflammatory properties. ekb.egjocpr.comnih.gov While specific studies on this compound are not currently available, research on various substituted quinazolinones has demonstrated their potential to mitigate inflammatory processes.

The anti-inflammatory effects of quinazolinone derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.gov The COX enzymes, particularly COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

For instance, a series of 2,3-disubstituted-4(3H)-quinazolinones were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov Several compounds in this series exhibited potent anti-inflammatory effects, with some showing strong inhibitory activity against COX-2, comparable to the well-known anti-inflammatory drug celecoxib. nih.gov Another study on 2,3,6-trisubstituted quinazolinone derivatives also reported significant anti-inflammatory activity, with some compounds showing a better anti-inflammatory profile and lower ulcerogenic liability than the standard drug phenylbutazone. ekb.eg

Furthermore, research into 6,8-dibromo-4(3H)-quinazolinone derivatives has indicated that halogen substitution can play a role in the anti-inflammatory and analgesic properties of these compounds. nih.govsigmaaldrich.com These studies suggest that the presence of a bromine atom on the quinazolinone ring, as in the case of the subject compound, could be a favorable feature for anti-inflammatory activity.

The following table summarizes the anti-inflammatory activity of various quinazolinone derivatives as reported in the scientific literature. It is important to reiterate that no data for this compound was found.

Compound ClassSpecific Derivative(s)Key Findings
2,3-Disubstituted-4(3H)-quinazolinones 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinonesPotent anti-inflammatory and analgesic properties with strong COX-2 inhibitory activity for some derivatives. nih.gov
2,3,6-Trisubstituted quinazolinones 3-(o-methoxyphenyl)-2-(p-dimethylaminophenylchalconylaminoazetidinon- 2′-yl) quinazolin-4(3H)-oneExhibited better anti-inflammatory activity and lower ulcerogenic liability than phenylbutazone. ekb.eg
6,8-Dibromo-4(3H)-quinazolinones Various derivativesShowed promising anti-inflammatory and analgesic activities. nih.govsigmaaldrich.com

Other Identified Biological Activities of Quinazolinone Derivatives (e.g., RNA Splicing Inhibition, Antihypertensive Properties)

Beyond their anti-inflammatory effects, quinazolinone derivatives have been investigated for a range of other biological activities, including the modulation of RNA splicing and management of hypertension. nih.govuni.lu

RNA Splicing Inhibition

RNA splicing is a critical process in gene expression, and its dysregulation is implicated in various diseases, including cancer. Small molecules that can modulate RNA splicing are therefore of significant therapeutic interest. consensus.app Quinazoline (B50416) derivatives have emerged as a class of compounds capable of inhibiting this process.

Specifically, certain quinazoline derivatives have been identified as inhibitors of fungal group II intron splicing. uni.lu Group II introns are self-splicing RNAs that are essential for the viability of certain pathogenic fungi but are absent in higher eukaryotes, making them an attractive target for antifungal drug development. ekb.eg In a high-throughput screening effort, quinazolines were identified as a potent class of inhibitors with IC50 values in the low micromolar range. uni.lu The proposed mechanism of action involves the chelation of metal ions in the intron's active site by the quinazoline and pyridine (B92270) nitrogens. uni.lu While this research focused on antifungal applications, it highlights the potential of the quinazolinone scaffold to interact with RNA structures and modulate their function.

Antihypertensive Properties

Quinazoline derivatives are a well-established class of antihypertensive agents. nih.gov The prototypical drug in this class, Prazosin, exerts its blood pressure-lowering effect by selectively blocking α1-adrenergic receptors. ambeed.com This blockade leads to the relaxation of vascular smooth muscle and a subsequent decrease in blood pressure.

Numerous studies have explored the synthesis and antihypertensive activity of various quinazolinone derivatives, aiming to develop new agents with improved efficacy and side-effect profiles. ambeed.com For example, a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene (B151609) sulfonamide derivatives were synthesized and evaluated for their antihypertensive activity. One compound, N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide, exhibited potent antihypertensive effects. The presence of a halogen, in this case, chlorine at the 7-position, appears to be a favorable feature for this activity. This suggests that the 7-bromo substitution in the subject compound could also contribute to potential antihypertensive properties.

Another study on novel quinazolin-4(3H)-one derivatives reported that several compounds exhibited hypotensive effects and produced bradycardia, with some showing better activity than the reference drug Prazosin. These findings underscore the potential of the quinazolinone scaffold in the development of new cardiovascular drugs.

Structure Activity Relationship Sar Studies for 7 Bromo 2 Cyclopropylquinazolin 4 3h One Analogues

Elucidation of the Pharmacophoric Role of the 7-Bromo Substituent

The presence and position of halogen substituents on the quinazolinone ring are known to significantly influence biological activity. nih.gov Halogens, owing to their electronic and steric properties, can modulate factors such as binding affinity, metabolic stability, and membrane permeability.

The 7-position of the quinazolinone core is a critical site for substitution. Studies on various quinazolinone derivatives have shown that substitution at this position can be well-tolerated and often beneficial for activity. While direct SAR studies on 7-Bromo-2-cyclopropylquinazolin-4(3H)-one are not extensively available, inferences can be drawn from related series of compounds. For instance, research on 6-bromo-substituted quinazolinones has highlighted the positive impact of a halogen at this position on anticancer effects. nih.gov This suggests that the electron-withdrawing nature and the specific steric bulk of the bromine atom at a position on the benzene (B151609) ring portion of the quinazolinone are key determinants of activity.

Table 1: Effect of Halogen Substitution on Quinazolinone Activity (Illustrative Examples)

Compound/SeriesSubstitutionBiological ActivityReference
6-Bromo quinazoline (B50416) derivatives6-BromoEnhanced anticancer activity nih.gov
N3-Substituted 6-bromoquinazolinones6-BromoAntiviral activity (VZV, HCMV) nih.govnih.gov
4-AnilinoquinazolinesHalogens at C6Promoted anti-cancer and anti-microbial activities nih.gov

This table illustrates the general importance of bromo substitution on the quinazolinone core based on related compounds, as specific data for this compound is limited.

Investigation of the Cyclopropyl (B3062369) Moiety at the C-2 Position and Its Contribution to Biological Potency and Selectivity

The substituent at the C-2 position of the quinazolinone ring plays a pivotal role in defining the compound's biological specificity and potency. A variety of substituents, from simple alkyl and aryl groups to more complex heterocyclic systems, have been explored. nih.gov The cyclopropyl group is a particularly interesting substituent due to its unique conformational and electronic properties. It is a small, rigid, and lipophilic moiety that can fit into specific hydrophobic pockets of target enzymes or receptors.

In studies of ALK2 inhibitors, the introduction of a cyclopropyl group at a similar position in a related scaffold led to a significant 21-fold increase in potency compared to a methyl group. nih.gov This highlights the potential of the cyclopropyl group to establish favorable van der Waals interactions within a binding site. Research on thiazolo[5,4-f]quinazolin-9(8H)-ones identified an 8-cyclopropyl derivative as a potent inhibitor of DYRK1A kinase, demonstrating the positive contribution of this group to inhibitory activity. nih.govresearchgate.net

A study focused on the synthesis of 2-cyclopropyl quinazoline derivatives for potential anticancer applications further supports the importance of this moiety. The cyclopropyl group can act as a conformational constraint, locking the molecule in a bioactive conformation and thereby improving its affinity for the target. Its small size and defined shape can also contribute to selectivity by allowing for a precise fit into the active site of a specific protein while precluding binding to others.

Table 2: Impact of C-2 Substituents on Quinazolinone Analogue Activity

Compound/SeriesC-2 SubstituentObserved EffectReference
ALK2 InhibitorsCyclopropyl21-fold potency increase over methyl nih.gov
Thiazolo[5,4-f]quinazolin-9(8H)-onesCyclopropylPotent DYRK1A inhibition nih.govresearchgate.net
2-Cyclopropyl quinazolinesCyclopropylSynthesized for anticancer potential

This table provides examples of the enhanced biological activity observed with a cyclopropyl substituent at the C-2 or a similar position in related heterocyclic systems.

Impact of Substituent Variations at the N-3 Position on Biological Response

The N-3 position of the quinazolin-4(3H)-one core is another key site for chemical modification that significantly impacts biological activity. The hydrogen atom at this position can act as a hydrogen bond donor, which is often crucial for interaction with the target protein. Substitution at this position can modulate this hydrogen bonding capability and introduce new interactions, thereby altering the pharmacological profile.

Studies on various quinazolinone derivatives have shown that the introduction of different substituents at the N-3 position can lead to a diverse range of biological activities, including anticancer, antiviral, and anti-inflammatory effects. For instance, the synthesis of isoxazolidine (B1194047) conjugates of N3-substituted 6-bromoquinazolinones led to compounds with notable anti-VZV and anti-HCMV activity. nih.govnih.gov This indicates that for certain targets, a larger substituent at the N-3 position is not only tolerated but is essential for potent activity.

Table 3: Influence of N-3 Substitution on the Activity of Quinazolinone Analogues

Compound SeriesN-3 SubstituentBiological ActivityReference
6-BromoquinazolinonesIsoxazolidine conjugatesAnti-VZV and anti-HCMV nih.govnih.gov
Quinazolinone DerivativesBulky side chains (e.g., phenyl)Cytotoxic/Anticancer nih.gov
2-Thio-quinazolinonesPhenyl moietyInhibition of EGFR nih.gov

This table showcases how modifications at the N-3 position of the quinazolinone scaffold can lead to diverse biological outcomes, based on studies of related compounds.

Comprehensive Analysis of Substituent Effects on the Quinazolinone Core for Optimized Bioactivity

The biological activity of a quinazolinone derivative is a result of the interplay between the substituents at various positions on the core structure. A comprehensive SAR analysis reveals that positions 2, 3, 6, and 7 are particularly important for modulating the pharmacological properties. nih.gov

Substitutions at positions 6 and 7, which are part of the fused benzene ring, play a significant role in modulating the electronic properties and bioavailability of the compounds. nih.gov Halogens or electron-rich groups at the 6-position have been shown to enhance anticancer and antimicrobial activities. nih.gov The presence of electron-donating groups at the 6 and 7 positions of the quinazoline core has been found to increase the antiproliferative activity of certain derivatives. nih.gov

The combination of substituents is crucial for achieving high potency and selectivity. For example, in EGFR inhibitors, a 4-anilino substitution is often a key feature for potent inhibition. nih.gov The nature of the substituent at C-2 can dictate the selectivity for different kinases. While a small group at C-2 may be optimal for some targets, larger aryl or heteroaryl groups have also been shown to be beneficial in other contexts.

Table 4: Summary of Key Substituent Effects on the Quinazolinone Core

PositionType of SubstituentGeneral Impact on BioactivityReferences
C-2Alkyl, Cycloalkyl, Aryl, HeterocycleInfluences potency and selectivity; can provide key hydrophobic interactions. nih.govnih.gov
N-3H, Alkyl, Aryl, HeterocycleModulates hydrogen bonding; can introduce new interactions and affect overall shape. nih.govnih.govnih.gov
C-6Halogen, Electron-donating/withdrawing groupsAffects electronic properties, metabolic stability, and can enhance anticancer/antimicrobial activity. nih.govnih.govnih.gov
C-7Halogen, Electron-donating/withdrawing groupsModulates electronic distribution and bioavailability; can be crucial for activity. nih.govnih.gov

This table provides a general overview of the influence of substituents at key positions on the quinazolinone scaffold, based on a range of studies.

Mechanistic Investigations and Molecular Target Engagement of 7 Bromo 2 Cyclopropylquinazolin 4 3h One Derivatives

Receptor Tyrosine Kinase (RTK) Inhibition Studies

Receptor tyrosine kinases (RTKs) are critical cell surface receptors that regulate a multitude of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a common driver of oncogenesis, making them attractive targets for therapeutic intervention.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition Profile

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, with its overexpression and activating mutations frequently observed in various malignancies, including non-small-cell lung cancer (NSCLC). nih.gov Quinazoline-based compounds have been extensively investigated as EGFR tyrosine kinase inhibitors (TKIs). rsc.orgnih.gov These inhibitors typically function by competing with ATP at the kinase's catalytic site. nih.govmdpi.com

Second-generation EGFR-TKIs were developed to address resistance mechanisms, such as the T790M mutation, which often arises in response to first-generation inhibitors. nih.govmdpi.com These inhibitors, often based on a 4-anilinoquinazoline (B1210976) structure, can form covalent bonds with cysteine residues within the EGFR active site, leading to irreversible inhibition. mdpi.commdpi.com Research into various 4-anilinoquinazoline derivatives has shown that substitutions on the anilino ring significantly influence their inhibitory potency. nih.gov For instance, small, non-polar meta substituents on the aniline (B41778) ring have been associated with enhanced inhibitory activity. nih.gov

Derivatives of the 7-Bromo-2-cyclopropylquinazolin-4(3H)-one core have been explored within this context. The development of third-generation EGFR-TKIs, such as osimertinib (B560133) and rociletinib (B611991) (CO-1686), was specifically aimed at targeting resistance mutations like L858R/T790M. nih.gov A brominated version of a CO-1686 analogue, N-(3-{[2-({4-[4-acetylpiperazin-1-yl]-2-methoxyphenyl}amino)-5- (trifluoromethyl)pyrimidin-4-yl]amino}-5-bromophenyl)acrylamide, has been synthesized and evaluated for its activity against NSCLC cell lines with different EGFR mutation statuses. nih.gov

Cell LineEGFR Mutation Status
H1975L858R/T790M dual mutations
H3255L858R mutation
H441Wild-type

Table 1: Human NSCLC cell lines used in the in vitro evaluation of a brominated CO-1686 analogue. nih.gov

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling pathway is a crucial intracellular cascade that is frequently dysregulated in various cancers. nih.govnih.gov This pathway governs essential cellular functions, including cell cycle progression, survival, and metabolism. nih.gov The PI3K pathway is often activated downstream of RTKs like EGFR. mdpi.com

Several studies have investigated quinazoline (B50416) derivatives as inhibitors of the PI3K pathway. nih.govnih.gov For instance, a series of N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamides were synthesized and showed potent inhibitory activity against PI3Ks, particularly the PI3Kα isoform. nih.gov Another study on dimorpholinoquinazoline-based compounds identified derivatives that inhibited the phosphorylation of downstream effectors such as Akt, mTOR, and S6K. nih.gov

CompoundTarget(s)Effect
(S)-C5PI3Ks, mTOR (especially PI3Kα)Potent inhibitory activity, efficacious tumor growth inhibition in a mice S-180 model. nih.gov
(S)-C8PI3Ks, mTOR (especially PI3Kα)Potent inhibitory activity. nih.gov
7c (a dimorpholinoquinazoline)PI3K/Akt/mTOR pathwayInhibited phosphorylation of Akt, mTOR, and S6K at 125–250 nM. nih.gov

Table 2: Examples of quinazoline-based PI3K pathway inhibitors and their observed effects.

KRASG12C Covalent Inhibition and Target Engagement

The KRAS protein, a key component of the RAS/MAPK pathway, has long been considered an "undruggable" target. nih.gov However, the discovery of a druggable pocket in the switch II region of the KRASG12C mutant has led to the development of covalent inhibitors. nih.govnih.gov These inhibitors target the mutant cysteine at position 12.

Quinazoline-based scaffolds have been instrumental in the design of potent and selective KRASG12C inhibitors. nih.gov Structural studies have revealed that substituents at the 2-, 4-, and 7-positions of the quinazoline ring can make key interactions with the KRASG12C protein. nih.gov The addition of an amide substituent to the quinazoline scaffold has been shown to significantly enhance labeling efficiency, potency, and selectivity. nih.gov Optimized quinazoline derivatives have been demonstrated to selectively inhibit KRASG12C-dependent signaling and the growth of cancer cells harboring this mutation at sub-micromolar concentrations. nih.gov

Non-Kinase Molecular Target Identification and Validation

While much of the focus has been on kinase inhibition, derivatives of the this compound scaffold have also been investigated for their effects on other molecular targets.

Pin1 Prolyl Isomerase Inhibition

The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a critical enzyme that regulates the function of numerous proteins involved in cell cycle progression and oncogenesis. Its inhibition is a therapeutic strategy in cancer research. The quinazolinone core structure has been identified as a scaffold for developing Pin1 inhibitors. nih.gov Specific series of quinazoline derivatives have been reported to exhibit strong inhibitory activity against human Pin1. nih.govscispace.comscribd.com While direct studies on this compound are not publicly available, the established activity of related quinazolinone compounds highlights the potential of this chemical class to interact with and inhibit Pin1. nih.gov The development of small molecule Pin1 inhibitors is guided by the understanding of these structure-activity relationships. researchgate.net

Modulation of Metabotropic Glutamate (B1630785) Receptor 7 (mGlu7) Activity

The metabotropic glutamate receptor 7 (mGlu7), a Class C G-protein coupled receptor, is a key modulator of presynaptic neurotransmitter release and is implicated in various central nervous system disorders. The quinazolinone chemotype has been identified as a source of negative allosteric modulators (NAMs) for the mGlu7 receptor. A recent study synthesized and screened a library of compounds, finding that quinazolin-4-one derivatives were active as mGlu7 NAMs.

One of the most potent compounds identified was 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (also known as ALX-171), which demonstrated significant mGlu7 NAM activity and selectivity over other group III mGlu receptors like mGlu4 and mGlu8. This compound was further evaluated in animal models, where it showed an antipsychotic-like activity profile. The findings justify the continued development of quinazolin-4-one derivatives as potential therapeutics for schizophrenia. While this compound was not specifically tested in this study, the results establish the quinazolin-4-one scaffold as a viable starting point for designing novel mGlu7 modulators.

CompoundmGlu7 IC₅₀ (µM)Reference
ALX-1716.14 researchgate.net

Carbonic Anhydrase (CAII, CAIX, CAXII) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for regulating pH and various physiological processes. Certain isoforms, such as CAIX and CAXII, are tumor-associated and are targets for anticancer therapies. The quinazolinone scaffold has been investigated for its potential to inhibit these enzymes.

A study focusing on novel quinazolinone derivatives demonstrated their potent inhibitory effects on human carbonic anhydrase isoforms I and II (hCA I and hCA II). The synthesized compounds exhibited inhibition at the nanomolar level. Molecular docking studies were performed to understand the interactions between the most potent compounds and the active sites of the enzymes. bohrium.com The attachment of a benzenesulfonamido moiety to the quinazolinone backbone is a strategy that has been explored to achieve CA inhibition. nih.gov Although some in silico studies have predicted certain polyphenolic quinazolin-4(3H)-one derivatives to be unstable when complexed with CAII, experimental studies have confirmed the inhibitory potential of other derivatives. researchgate.netbohrium.com

EnzymeInhibition Constant (Kᵢ) Range (nM)Reference
hCA-I2.56 ± 0.26 to 88.23 ± 9.72 bohrium.com
hCA-II1.68 ± 0.14 to 85.43 ± 7.41 bohrium.com

Cellular Pathway Modulation

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Involvement

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of immune and inflammatory responses, and its dysregulation is linked to numerous diseases, including cancer and chronic inflammatory conditions. nih.govnih.gov The quinazoline framework has been successfully exploited to develop potent inhibitors of this pathway.

A significant discovery in this area was a class of 6-aminoquinazoline derivatives that act as low-molecular-weight inhibitors of NF-κB activation. nih.gov Structure-activity relationship studies led to the identification of 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine, also known as QNZ or EVP4593, as a highly potent inhibitor. encyclopedia.pub This compound blocks NF-κB transcriptional activity at nanomolar concentrations and consequently inhibits the production of inflammatory cytokines like TNF-α. nih.govresearchgate.netstemcell.com The mechanism of action is thought to be multifactorial, potentially interfering with the NF-κB and MAPK signaling pathways. researchgate.net This established activity underscores the potential for other quinazoline derivatives, such as this compound, to modulate this critical cellular pathway.

CompoundTargetIC₅₀ (nM)Reference
QNZ (EVP4593)NF-κB Activation (Jurkat Cells)11 encyclopedia.pubstemcell.com
QNZ (EVP4593)LPS-stimulated TNF-α production7 stemcell.com

Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are pivotal enzymes in the folate metabolic pathway, essential for the synthesis of nucleotides required for DNA replication. smolecule.com They are well-established targets for anticancer and antimicrobial drugs. The quinazoline ring is a key structural feature in many inhibitors of these enzymes.

Research has described the synthesis and biological activity of nonclassical quinazoline analogues as potent inhibitors of thymidylate synthase. Furthermore, studies on 6-bromo- and 6,8-dibromo-quinazolin-4(3H)-one derivatives have demonstrated their inhibitory activity against DHFR. Some of these bromo-substituted compounds showed remarkable potency, with IC₅₀ values in the low micromolar or even nanomolar range, comparable to the reference drug Methotrexate. These findings indicate that the bromo-substituted quinazolinone nucleus is a promising pharmacophore for DHFR inhibition. While no direct data exists for the 7-bromo-2-cyclopropyl derivative, the activity of these closely related analogues suggests a high likelihood of interaction with these enzymes.

Advanced Methodologies for On-Target Engagement Assessment (e.g., Mass Spectrometry-Based Assays)

Confirming that a drug candidate interacts with its intended molecular target within a cellular environment is a critical step in drug discovery. Advanced proteomic techniques, particularly those based on mass spectrometry (MS), have become indispensable for quantifying on-target engagement.

An ultra-performance liquid chromatography-multiple reaction monitoring (UPLC-MRM) mass spectrometry platform has been developed to provide a high-throughput, sensitive, and specific workflow for this purpose. This targeted proteomics approach can accurately quantify the engagement of inhibitors with their targets in cellular models. For instance, this methodology was successfully applied to evaluate the cellular on-target engagement of a covalent small-molecule inhibitor featuring a piperazine-quinazoline motif. The workflow allows for the determination of key kinetic parameters and provides a significant increase in throughput compared to traditional nanoLC-based proteomics studies. nih.gov Such MS-based assays are crucial for translating in-vitro inhibition data to a quantitative understanding of a compound's interaction with its target in a biological system.

Computational Chemistry Approaches in the Study of 7 Bromo 2 Cyclopropylquinazolin 4 3h One

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode of a ligand to the active site of a protein. For quinazolinone derivatives, molecular docking studies have been crucial in identifying potential biological targets and understanding the structural basis of their activity.

In studies of related quinazolinone compounds, molecular docking has been successfully employed to predict their interactions with various enzymes implicated in disease. For instance, various 2,3-disubstituted-4(3H)-quinazolinones have been docked against the cyclooxygenase-II (COX-II) enzyme to identify ligands with high binding affinity. eurekaselect.com These studies revealed that the orientation of the quinazolinone core within the active site is critical for its inhibitory activity. eurekaselect.com

Similarly, molecular docking has been instrumental in evaluating the anticancer potential of quinazolinone derivatives. In one study, a series of 6-bromo quinazoline (B50416) derivatives were docked into the ATP-binding site of the epidermal growth factor receptor (EGFR) tyrosine kinase, a well-known target in cancer therapy. nih.govresearchgate.net The docking results for compounds like 8a and 8c in that study indicated binding energies of -6.7 and -5.3 kcal/mol, respectively, and highlighted the formation of hydrogen bonds with key residues in the EGFR active site. Current time information in Pasuruan, ID.dntb.gov.ua Such interactions are pivotal for the inhibitory action of these compounds. For 7-Bromo-2-cyclopropylquinazolin-4(3H)-one, a similar approach could be used to predict its binding orientation and affinity for EGFR or other relevant kinases.

Furthermore, docking studies on other quinazolinone series have explored their potential as inhibitors of phosphodiesterase 7 (PDE7) and poly (ADP-ribose) polymerase-1 (PARP-1). rsc.orgnih.gov In the case of PARP-1 inhibitors, docking scores for some quinazolinones were found to be better than that of the known inhibitor niraparib, suggesting a strong binding affinity. nih.gov These examples underscore the power of molecular docking in generating hypotheses about the mechanism of action of novel compounds like this compound.

Table 1: Examples of Molecular Docking Studies on Quinazolinone Derivatives

Quinazolinone Derivative ClassTarget ProteinKey Findings
6-Halo-2,3-disubstituted-4(3H)-quinazolinonesCOX-IIThe cyclohexyl group at C-2 and an aryl moiety at N-3 were found to be favorable for high binding affinity. eurekaselect.com
6-Bromo-2-mercapto-quinazoline derivativesEGFRCompounds formed hydrogen bonds with key residues in the active site, with binding energies indicating stable interactions. Current time information in Pasuruan, ID.dntb.gov.ua
Quinazolinone-pyrimidine hybridsNot SpecifiedDocking studies were used to support the biological activity of the synthesized compounds.
Thioxoquinazolin-4(3H)-one derivativesCDK2Showed favorable docking free energies and multiple interactions with the active site. nih.gov
Quinazolinone derivativesPARP-1Synthesized compounds exhibited good affinity towards the PARP-1 active site, with some showing better docking scores than the reference inhibitor. eurekaselect.comnih.gov
Quinazolinamine derivativesBCRP and P-gpDocking was used to understand the binding affinity of the compounds to these drug transporters. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for assessing the conformational stability of a ligand within the binding site and for analyzing the dynamics of its interactions with the protein.

For quinazolinone derivatives, MD simulations have been used to validate the binding poses obtained from molecular docking and to investigate the stability of the ligand-protein complex. A study on 6-bromo quinazoline derivatives targeting EGFR employed MD simulations to confirm the stability of the docked compounds in the enzyme's active site. Current time information in Pasuruan, ID.dntb.gov.ua The simulations showed that the compounds remained stably bound throughout the simulation time, reinforcing the docking predictions. Current time information in Pasuruan, ID.dntb.gov.ua

MD simulations can also reveal subtle but crucial details about the binding mechanism. For example, they can track the formation and breaking of hydrogen bonds and other non-covalent interactions over time, providing a more realistic representation of the binding event. This information is critical for understanding the determinants of binding affinity and for designing more potent inhibitors. For this compound, MD simulations could be used to assess the stability of its predicted binding pose in a target protein and to identify key dynamic interactions that contribute to its binding.

Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA) for Quantifying Ligand-Target Affinity

To obtain a more quantitative measure of the binding affinity between a ligand and its target, binding free energy calculations are often performed. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular approaches for estimating the free energy of binding from MD simulation trajectories.

These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with the solvation free energy, which is estimated using either the Generalized Born (GB) or Poisson-Boltzmann (PB) model. In the context of quinazolinone derivatives, MM/GBSA and MM/PBSA have been used to rank compounds based on their predicted binding affinities and to correlate these predictions with experimental biological data.

For instance, in the study of 6-boromo-quinazolinone–pyrimidine (B1678525) hybrids, the MM/GBSA method was employed to rescore the initial docking poses and to calculate the binding free energies. The results of these calculations confirmed the biological activity of the compounds and helped to identify key residues that play a pivotal role in their high potency. This approach allows for a more rigorous evaluation of potential drug candidates than docking scores alone.

Applying MM/GBSA or MM/PBSA to this compound in complex with a potential target would provide a quantitative estimate of its binding affinity, which could then be used to prioritize it for further experimental testing.

In Silico Prediction of Potential Biological Targets and Pathways

In the early stages of drug discovery, it is often unknown which biological targets a novel compound might interact with. In silico target prediction methods can be used to generate hypotheses about the potential targets and pathways modulated by a compound. These methods typically rely on ligand-based or structure-based approaches.

Ligand-based methods compare the chemical structure of the query compound to a database of known active compounds and their targets. If the query compound is similar to known ligands for a particular target, it is predicted to be a potential binder of that target as well. For this compound, its quinazolinone scaffold is a known pharmacophore for a variety of biological targets. The quinazoline nucleus is found in numerous biologically active compounds, including anticancer, antibacterial, antiviral, and anti-inflammatory agents.

Structure-based methods, on the other hand, involve docking the query compound against a panel of protein structures to identify potential binding partners. This approach, often referred to as reverse docking, can uncover novel targets that might not be predicted by ligand-based methods.

For the quinazolinone class of compounds, in silico studies have suggested a wide range of potential targets. These include, but are not limited to, kinases such as EGFR, Src, and cyclin-dependent kinases (CDKs), as well as other enzymes like COX-2, PARP-1, and phosphodiesterases. eurekaselect.comnih.govnih.govnih.govnih.gov Additionally, some quinazolinone derivatives have been investigated for their activity against nuclear factor κB (NF-κB) pathways. nih.gov Given this diverse range of activities for the quinazolinone scaffold, in silico target prediction would be a valuable first step in elucidating the pharmacological profile of this compound.

Table 2: Potential Biological Targets for Quinazolinone Derivatives Identified Through In Silico and Experimental Studies

Biological Target FamilySpecific ExamplesAssociated Therapeutic Area
KinasesEGFR, Src, CDK2, PI3KCancer nih.govnih.govnih.gov
EnzymesCOX-2, PARP-1, PDE7, USP7Inflammation, Cancer eurekaselect.comrsc.orgnih.govnih.govnih.govnih.gov
Nuclear Receptors/Transcription FactorsNF-κBInflammation nih.gov
Drug TransportersBCRP, P-gpDrug Resistance in Cancer researchgate.net

Future Research Directions and Translational Potential Non Clinical Focus

Rational Design of Next-Generation 7-Bromo-2-cyclopropylquinazolin-4(3H)-one Analogues with Enhanced Selectivity

The development of next-generation analogues of this compound with improved selectivity is a critical area for future investigation. Structure-activity relationship (SAR) studies on related quinazolinone derivatives have shown that modifications at various positions of the quinazoline (B50416) core can significantly influence their biological activity and selectivity. nih.gov

Future design strategies could focus on several key areas:

Modification of the 2-cyclopropyl group: The cyclopropyl (B3062369) moiety is a known bioisostere for various functional groups and can influence the conformational rigidity and metabolic stability of the molecule. Exploring analogues with substituted cyclopropyl rings or its replacement with other small, strained ring systems could lead to enhanced binding affinity and selectivity for specific biological targets.

Substitution at the 7-bromo position: The bromine atom at the 7-position can be replaced with other halogens (e.g., chlorine, fluorine) or with bioisosteric groups to modulate the electronic properties and pharmacokinetic profile of the compound. Such modifications could fine-tune the molecule's interaction with its target protein. nih.gov

Derivatization at the N3-position: The nitrogen at the 3-position of the quinazolinone ring is a common site for substitution to improve potency and selectivity. Introducing various aliphatic or aromatic moieties at this position could lead to the discovery of analogues with enhanced biological activity. nih.gov

A systematic approach to analogue design, guided by computational modeling and in vitro screening, will be essential to identify candidates with superior selectivity profiles.

Exploration of Novel and Undiscovered Biological Targets for Quinazolinone Derivatives

Quinazolinone derivatives are known to interact with a wide range of biological targets, including enzymes and receptors involved in various diseases. evitachem.com While some quinazolinones are established as inhibitors of targets like epidermal growth factor receptor (EGFR) and dihydrofolate reductase (DHFR), the full spectrum of their biological activities remains to be explored. ijsrtjournal.com

Future research should aim to identify novel and undiscovered biological targets for this compound and its analogues. This can be achieved through:

Phenotypic screening: Testing the compound in various cell-based assays can reveal unexpected biological effects, which can then be followed up with target deconvolution studies to identify the underlying molecular mechanism.

Chemical proteomics: This approach uses chemical probes derived from the parent compound to pull down its interacting proteins from cell lysates, thereby identifying its direct binding partners.

In silico target prediction: Computational methods can be used to predict potential biological targets based on the chemical structure of the compound.

The discovery of novel targets for this class of compounds could open up new therapeutic avenues for a variety of diseases.

Development of Green and Sustainable Synthetic Methodologies for Industrial Scalability

The development of environmentally friendly and cost-effective synthetic methods is crucial for the industrial scalability of any promising pharmaceutical compound. Traditional methods for the synthesis of quinazolinones often involve harsh reaction conditions and the use of hazardous reagents. mdpi.com

Future research in this area should focus on:

Catalytic methods: The use of transition metal catalysts or organocatalysts can enable the synthesis of quinazolinones under milder conditions with higher efficiency and selectivity. mdpi.com

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, leading to a more energy-efficient process. bldpharm.com

Flow chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including better process control, enhanced safety, and easier scalability.

Use of green solvents: Replacing hazardous organic solvents with greener alternatives, such as water or ionic liquids, can significantly reduce the environmental impact of the synthesis. bldpharm.com

The development of such green and sustainable synthetic methodologies will be essential for the cost-effective production of this compound and its analogues on a large scale.

Interdisciplinary Approaches in Quinazolinone Research: Bridging Chemical Synthesis with Biological Evaluation

The successful translation of a promising compound from the laboratory to the clinic requires a collaborative effort from researchers in various disciplines. In the context of quinazolinone research, an interdisciplinary approach that bridges chemical synthesis with biological evaluation is paramount.

This involves:

Close collaboration between medicinal chemists and biologists: Chemists can design and synthesize novel analogues based on biological feedback, while biologists can evaluate the compounds in relevant assays to guide the optimization process. mdpi.com

Integration of computational and experimental approaches: Computational tools can be used to predict the properties of new compounds and to guide experimental design, thereby accelerating the drug discovery process. nih.gov

Early assessment of ADMET properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds should be evaluated early in the drug discovery process to identify potential liabilities and to guide the selection of the most promising candidates for further development.

By fostering such interdisciplinary collaborations, the full therapeutic potential of this compound and its derivatives can be realized.

Q & A

Q. What gaps exist in the current understanding of this compound’s mechanism of action?

  • Unresolved Issues :
  • Role of cyclopropyl ring in modulating off-target effects.
  • Long-term toxicity profiles in preclinical models.
  • Proposed Studies :
  • Cryo-EM : Visualize compound-enzyme complexes at near-atomic resolution .
  • Transcriptomic Profiling : Identify downstream gene regulation using RNA-seq .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.